Dibutyl 2-phenylpropyl phosphate
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Overview
Description
Dibutyl 2-phenylpropyl phosphate is an organophosphate compound with the chemical formula C14H23O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphate group bonded to a 2-phenylpropyl group and two butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-phenylpropyl phosphate typically involves the reaction of 2-phenylpropyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with butanol to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. The final product is typically purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-phenylpropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various alkyl or aryl phosphate esters.
Scientific Research Applications
Dibutyl 2-phenylpropyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used as a plasticizer, flame retardant, and additive in various industrial processes.
Mechanism of Action
The mechanism of action of dibutyl 2-phenylpropyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also disrupt cellular membranes by integrating into the lipid bilayer, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the 2-phenylpropyl group.
Tributyl phosphate: Contains three butyl groups instead of two.
Dibutyl phthalate: An ester of phthalic acid with two butyl groups.
Uniqueness
Dibutyl 2-phenylpropyl phosphate is unique due to the presence of the 2-phenylpropyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
63504-25-6 |
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Molecular Formula |
C17H29O4P |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
dibutyl 2-phenylpropyl phosphate |
InChI |
InChI=1S/C17H29O4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-15-16(3)17-11-9-8-10-12-17/h8-12,16H,4-7,13-15H2,1-3H3 |
InChI Key |
AUUFNUDUVAFQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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